molecular formula C11H13ClO B8277643 3-Methyl-3-phenylbutanoyl chloride CAS No. 4094-64-8

3-Methyl-3-phenylbutanoyl chloride

Cat. No. B8277643
CAS RN: 4094-64-8
M. Wt: 196.67 g/mol
InChI Key: DMOLIDUTLNXBAK-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutanoyl chloride is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-3-phenylbutanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-3-phenylbutanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4094-64-8

Product Name

3-Methyl-3-phenylbutanoyl chloride

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

3-methyl-3-phenylbutanoyl chloride

InChI

InChI=1S/C11H13ClO/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

DMOLIDUTLNXBAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)Cl)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-methyl-3-phenylbutyric acid (0.508 g, 2.85 mmol) in dichloromethane (10 mL) at −78° C. was treated with oxalyl chloride (3.62, 28.5 mmol) and 1 drop of dimethylformamide. The reaction mixture was stirred at −78° C. for 10 min, and dry ice/acetone bath was removed to stir at room temperature over night. Solvent was removed under reduced pressure, and dried under high vacuum. The product was used directly for subsequent reaction without analysis.
Quantity
0.508 g
Type
reactant
Reaction Step One
Quantity
28.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Methyl-3-phenylbutanoic acid (1.78 g, 10.0 mmol) was dissolved in thionyl chloride (5 mL, 68.5 mmol). The reaction mixture was heated at reflux for 6 hours. Concentration of the reaction mixture provided the title compound (1.93 g, 98%), which was used without additional purification.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
98%

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